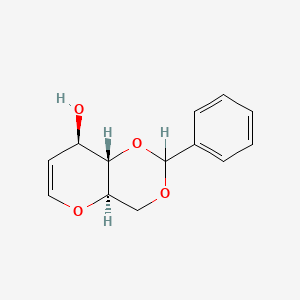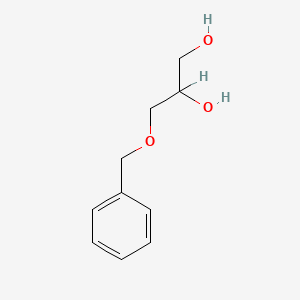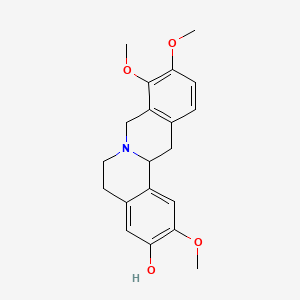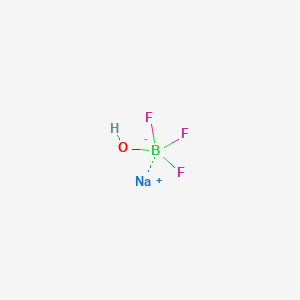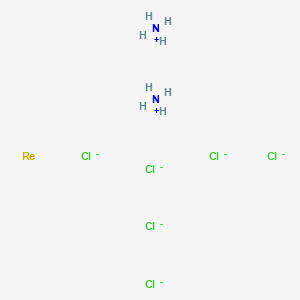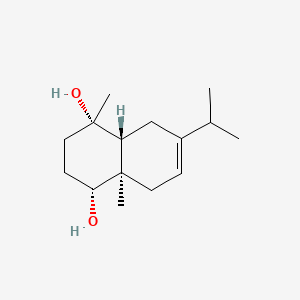
Indium(I)-chlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It exists in two polymorphic forms: a yellow cubic form below 120°C and a red orthorhombic form above this temperature . Indium(I) chloride is one of three known indium chlorides and is notable for its unique structural and chemical properties.
Wissenschaftliche Forschungsanwendungen
Indium(I) chloride has a wide range of scientific research applications:
Wirkmechanismus
Target of Action
Indium(I) chloride, also known as indium monochloride, is primarily used in the field of nuclear medicine. It is a radioactive tracer for labeling monoclonal antibodies in certain preparations such as OncoScint, ProstaScint, and Zevalin . These monoclonal antibodies are the primary targets of Indium(I) chloride .
Mode of Action
The mode of action of Indium(I) chloride is related to its ability to label monoclonal antibodies. This labeling allows these antibodies to be tracked in vivo, enabling diagnostic imaging procedures . The specific interactions between Indium(I) chloride and its targets can vary depending on the type of monoclonal antibody being labeled .
Biochemical Pathways
The biochemical pathways affected by Indium(I) chloride are primarily related to its role as a radioactive tracer. By labeling monoclonal antibodies, it allows for the tracking of these antibodies as they interact with their targets within the body . The specific pathways affected can vary depending on the type of antibody being labeled and the nature of the target .
Pharmacokinetics
Indium-111, a radioisotope of indium, has a half-life of 67.3 hours, making it suitable for vectors with longer pharmacokinetic profiles .
Result of Action
The result of Indium(I) chloride’s action is the successful labeling of monoclonal antibodies, enabling them to be tracked within the body. This allows for in vivo diagnostic imaging procedures, providing valuable information for medical diagnosis and treatment .
Biochemische Analyse
Biochemical Properties
Indium(I) Chloride can react with several ligands to form organometallic complexes of indium . These complexes have been investigated for various medicinal and biological applications due to their ability to capture electrons when exposed to gamma radiation .
Cellular Effects
It is known that indium complexes can have antimicrobial activities against various microorganisms .
Molecular Mechanism
It is known that the relatively high energy level of the 5s electrons of the indium center make InCl susceptible to oxidation as well as disproportionation into In (0) and InCl3 .
Vorbereitungsmethoden
Indium(I) chloride can be synthesized by heating indium metal with indium trichloride in a sealed tube . The reaction conditions typically involve high temperatures to facilitate the formation of the compound. The structure of the yellow polymorph resembles that of sodium chloride, with Cl-In-Cl angles ranging between 71° and 130°, while the red polymorph crystallizes in the thallium(I) iodide motif .
Analyse Chemischer Reaktionen
Indium(I) chloride undergoes various chemical reactions, including:
Disproportionation: It can disproportionate into indium metal and indium trichloride, especially in the presence of tetrahydrofuran.
Lewis Acid Catalysis: Indium(I) chloride acts as a Lewis acid catalyst in organic reactions such as Friedel-Crafts acylations and Diels-Alder reactions.
Common reagents and conditions for these reactions include oxidizing agents for oxidation reactions and tetrahydrofuran for facilitating disproportionation. Major products formed from these reactions include indium metal and indium trichloride.
Vergleich Mit ähnlichen Verbindungen
Indium(I) chloride can be compared with other indium halides such as indium(I) fluoride, indium(I) bromide, and indium(I) iodide . These compounds share similar chemical properties but differ in their reactivity and applications. For example, indium(I) fluoride is less commonly used as a catalyst compared to indium(I) chloride, while indium(I) iodide has unique applications in organic synthesis due to its reactivity with carbon-iodide bonds .
Indium(I) chloride stands out due to its dual polymorphic forms and its versatility as a catalyst in organic synthesis and its role in radiopharmaceuticals.
Eigenschaften
CAS-Nummer |
13465-10-6 |
|---|---|
Molekularformel |
ClIn |
Molekulargewicht |
150.27 g/mol |
IUPAC-Name |
indium(1+);chloride |
InChI |
InChI=1S/ClH.In/h1H;/q;+1/p-1 |
InChI-Schlüssel |
APHGZSBLRQFRCA-UHFFFAOYSA-M |
SMILES |
Cl[In] |
Kanonische SMILES |
[Cl-].[In+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


